1-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(cyclohexylsulfanyl)ethan-1-one
Description
The compound 1-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(cyclohexylsulfanyl)ethan-1-one belongs to the pyrazoline class of heterocyclic compounds, characterized by a five-membered ring containing two adjacent nitrogen atoms. Pyrazolines are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The target molecule features a central pyrazoline ring substituted with two 4-methoxyphenyl groups at positions 3 and 5, along with a cyclohexylsulfanyl-ethanone moiety at position 1.
Properties
IUPAC Name |
1-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-cyclohexylsulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O3S/c1-29-20-12-8-18(9-13-20)23-16-24(19-10-14-21(30-2)15-11-19)27(26-23)25(28)17-31-22-6-4-3-5-7-22/h8-15,22,24H,3-7,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZXFOAJUXCDAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3CCCCC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(cyclohexylsulfanyl)ethan-1-one involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with appropriate hydrazine derivatives to form the dihydropyrazole ring. This intermediate is then reacted with cyclohexylthiol and ethanone derivatives under controlled conditions to yield the final product .
Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, solvent choice, and catalyst use to enhance yield and purity. Techniques like crystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Reactivity of the α,β-Unsaturated Ketone (Enone)
The enone system enables conjugate (1,4-) additions due to hyperconjugation between the C=O and C=C bonds . Key reactions include:
Michael Addition
-
Conditions : Basic or nucleophilic environments (e.g., Grignard reagents, amines).
-
Mechanism : Nucleophilic attack at the β-carbon of the enone, followed by protonation.
-
Example : Reaction with organocuprates yields 1,4-adducts with retention of the ketone functionality .
Acid-Catalyzed Hydration
-
Conditions : Aqueous acid (e.g., H₃O⁺).
-
Mechanism : Protonation of the alkene, followed by nucleophilic attack by water at the β-carbon, forming a diol ketone .
Dihydropyrazole Ring Reactivity
The 4,5-dihydro-1H-pyrazole core may undergo:
Electrophilic Substitution
-
Site : Activated positions on the pyrazole ring (C-3 and C-5) due to electron-donating methoxyphenyl groups.
-
Example : Nitration or halogenation at para positions relative to methoxy groups .
Ring-Opening Reactions
-
Conditions : Strong acids/bases or reducing agents.
-
Outcome : Cleavage of the C-N bond, yielding hydrazine derivatives or amine intermediates .
Cyclohexylsulfanyl Group Transformations
The thioether moiety participates in:
Oxidation
-
Conditions : H₂O₂, mCPBA, or other oxidizing agents.
-
Products : Sulfoxide (R-S(=O)-R') or sulfone (R-SO₂-R'), altering electronic and steric properties .
Nucleophilic Substitution
-
Limitation : Limited by poor leaving-group ability of –S-cyclohexyl. Reactions require strong nucleophiles (e.g., LiAlH₄) and high temperatures .
Methoxyphenyl Group Reactivity
The 4-methoxyphenyl substituents direct electrophilic aromatic substitution:
Demethylation
-
Conditions : BBr₃ or HI.
-
Product : Hydroxyphenyl derivatives, enhancing solubility and further reactivity .
Stability and Reaction Considerations
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit anticancer properties through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. The specific compound under discussion has shown promise in preclinical studies targeting specific cancer types.
Anti-inflammatory Effects
Pyrazole compounds are recognized for their anti-inflammatory effects. The compound's structure allows it to inhibit inflammatory mediators, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
Neurological Disorders
The potential neuroprotective effects of pyrazole derivatives have been explored in the context of neurodegenerative diseases such as Alzheimer's disease. The compound may modulate pathways involved in neuroinflammation and oxidative stress.
Synthetic Methodologies
The synthesis of 1-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(cyclohexylsulfanyl)ethan-1-one typically involves several steps:
- Formation of the Pyrazole Ring : This is achieved through condensation reactions involving hydrazines and appropriate carbonyl compounds.
- Substitution Reactions : The introduction of methoxyphenyl groups and cyclohexylsulfanyl moieties can be accomplished via nucleophilic substitutions or coupling reactions.
- Crystallization and Purification : Final purification often involves recrystallization techniques to obtain high-purity samples suitable for biological testing.
Study on Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Investigation into Anti-inflammatory Properties
Another research effort focused on evaluating the anti-inflammatory effects of pyrazole compounds in animal models of arthritis. Results indicated a reduction in inflammatory markers and joint swelling upon administration of the compound .
Industrial Applications
Beyond pharmaceuticals, this compound's unique properties suggest potential applications in material science:
- Polymer Chemistry : Pyrazole derivatives can be utilized as additives or stabilizers in polymer formulations.
- Agricultural Chemistry : There is ongoing research into their use as agrochemicals due to their biological activity against pests and pathogens.
Mechanism of Action
The mechanism of action of 1-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(cyclohexylsulfanyl)ethan-1-one involves its interaction with specific molecular targets. The compound’s methoxyphenyl groups and dihydropyrazole ring can interact with enzymes and receptors, modulating their activity. Pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Crystallographic and Structural Insights
- The 1-acetyl-pyrazoline scaffold (e.g., ) adopts a slightly distorted envelope conformation, with dihedral angles between aryl rings and the pyrazoline plane ranging from 16.63° to 75.97°. These angles influence packing efficiency and intermolecular interactions (e.g., C–H⋯O hydrogen bonds, π-π stacking), which correlate with crystallinity and stability .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- The cyclohexylsulfanyl group may enhance blood-brain barrier penetration, making it suitable for CNS-targeted therapies .
- Crystallography : SHELX software () is critical for refining pyrazoline structures, though the target compound’s crystal data remain unreported. Computational modeling could predict its packing behavior based on analogs .
- Limitations : Current evidence lacks specificity on the target compound’s synthesis and bioactivity. Further studies are needed to validate its pharmacological profile and optimize synthetic routes.
Biological Activity
The compound 1-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(cyclohexylsulfanyl)ethan-1-one (hereafter referred to as Compound 1) is a member of the pyrazole family, which has gained attention due to its diverse biological activities. This article focuses on the synthesis, structural properties, and biological activities of Compound 1, emphasizing its potential therapeutic applications.
Chemical Structure and Properties
Compound 1 features a complex structure that includes a pyrazole ring and a cyclohexylsulfanyl group. The molecular formula is , and it crystallizes in the monoclinic space group . The presence of methoxy groups on the phenyl rings enhances its lipophilicity, potentially influencing its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown promising antibacterial and antifungal activities in various assays. The presence of the cyclohexylsulfanyl group in Compound 1 may contribute to its efficacy against microbial strains by enhancing membrane permeability or acting as a bioactive scaffold .
Anti-inflammatory Activity
Compounds with similar structures have been evaluated for anti-inflammatory effects. For example, derivatives containing pyrazole moieties exhibited inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. Some studies reported that certain pyrazole derivatives achieved up to 115% of the anti-inflammatory activity compared to standard drugs like indomethacin . This suggests that Compound 1 may also possess significant anti-inflammatory properties.
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is closely tied to their structural features. For Compound 1:
- Methoxy Substituents : The presence of methoxy groups is known to enhance lipophilicity and increase the compound's interaction with biological targets.
- Cyclohexylsulfanyl Group : This moiety may play a crucial role in modulating biological activity by influencing the compound's interaction with proteins or enzymes involved in disease processes.
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of similar pyrazole derivatives, it was found that compounds with multiple aromatic rings displayed enhanced activity against both Gram-positive and Gram-negative bacteria. The docking studies indicated that these compounds could effectively bind to bacterial enzymes, inhibiting their function .
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory potential of pyrazole derivatives through COX-1 and COX-2 inhibition assays. Compounds similar to Compound 1 demonstrated significant inhibition rates, suggesting their potential as therapeutic agents for inflammatory diseases .
Q & A
Q. What synthetic methodologies are commonly employed to prepare pyrazoline derivatives like 1-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(cyclohexylsulfanyl)ethan-1-one?
Pyrazolines are typically synthesized via cyclization of α,β-unsaturated carbonyl compounds with hydrazine derivatives. For example, hydrazones formed from chalcones (α,β-unsaturated ketones) can undergo acid-catalyzed cyclization (e.g., acetic acid) to yield the pyrazoline core. Substituents like methoxyphenyl groups are introduced via substituted benzaldehyde precursors, while the cyclohexylsulfanyl moiety may be incorporated through thiol-ene reactions or nucleophilic substitution post-cyclization . Optimization of reaction conditions (e.g., solvent, temperature, catalyst) is critical for yield and purity.
Q. How can the crystal structure and conformational dynamics of this compound be characterized?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving 3D structures. Pyrazoline rings often adopt flattened envelope conformations, with substituents influencing dihedral angles between aromatic rings (e.g., 70–84° for fluorophenyl analogs). Intermolecular interactions, such as C–H⋯O/F hydrogen bonds and π-π stacking, stabilize the crystal lattice and may correlate with solubility or stability . SCXRD data can be supplemented with computational tools (e.g., DFT) to analyze electronic effects.
Q. What spectroscopic techniques are essential for validating the purity and structure of this compound?
- NMR : ¹H/¹³C NMR confirms substituent integration and regiochemistry (e.g., pyrazoline ring protons at δ 3.0–5.0 ppm).
- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C–S, ~600–700 cm⁻¹) groups.
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
- HPLC : Assesses purity (>95% for biological studies) .
Advanced Research Questions
Q. How do substituents (e.g., 4-methoxyphenyl, cyclohexylsulfanyl) influence biological activity and target binding?
Methoxy groups enhance lipophilicity and electron-donating effects, potentially improving membrane permeability and interaction with hydrophobic binding pockets. The cyclohexylsulfanyl group may introduce steric bulk or participate in sulfur-mediated interactions (e.g., hydrogen bonding, van der Waals). Comparative studies of analogs (e.g., halogenated vs. methoxy-substituted pyrazolines) suggest substituent-dependent modulation of antibacterial or anticancer activity. Molecular docking with targets like EGFR or COX-2 can predict binding affinities .
Q. What strategies resolve contradictions in reported biological activities across studies?
Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentration), compound purity, or structural analogs. To address this:
- Standardize assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity).
- Validate purity via HPLC and structural integrity via SCXRD.
- Perform SAR studies using a congeneric series to isolate substituent effects .
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Molecular Dynamics (MD) : Simulate ligand-protein interactions to assess stability and binding modes.
- QSAR Models : Correlate substituent properties (e.g., logP, polar surface area) with activity.
- Docking Studies : Identify key residues in target proteins (e.g., EGFR’s ATP-binding pocket) for rational modifications .
Q. What experimental designs optimize reaction yields while minimizing byproducts?
- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent, catalyst).
- Catalyst Screening : Test bases (e.g., piperidine) or acids (e.g., acetic acid) for cyclization efficiency.
- Purification Techniques : Use column chromatography or recrystallization to isolate high-purity product .
Methodological Challenges
Q. How are stereochemical outcomes controlled during pyrazoline synthesis?
Pyrazoline formation often proceeds via non-stereoselective pathways, but chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can enforce enantioselectivity. SCXRD and circular dichroism (CD) verify stereochemistry in crystalline or solution states .
Q. What approaches characterize weak intermolecular interactions in the solid state?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
